Executive Summary & Physicochemical Profiling
Executive Summary & Physicochemical Profiling
2-(Hex-1-yn-1-yl)aniline (CAS 116491-50-0): A Definitive Guide to Synthesis, Mechanisms, and Heterocyclic Annulation
2-(Hex-1-yn-1-yl)aniline (CAS 116491-50-0) is a highly versatile ortho-alkynylated aniline derivative that serves as a critical building block in modern synthetic organic chemistry[1]. Featuring both a nucleophilic primary amine and a reactive internal alkyne in close spatial proximity, this molecule is uniquely primed for intramolecular annulation. It is predominantly utilized in the synthesis of 2-substituted indoles, quinolines, and quinazolinones—scaffolds that are ubiquitous in pharmaceutical development and natural product synthesis[1][2].
Physicochemical Properties
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Chemical Formula: C₁₂H₁₅N
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Molecular Weight: 173.25 g/mol
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SMILES: NC1=CC=CC=C1C#CCCCC
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Appearance: Pale yellow to amber liquid (temperature dependent)
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Boiling Point: ~298.8 °C (Predicted)[3]
Core Synthesis: The Sonogashira Cross-Coupling
The standard and most robust method for synthesizing 2-(hex-1-yn-1-yl)aniline is the Sonogashira cross-coupling between 2-iodoaniline and 1-hexyne[4].
Mechanistic Causality & Reagent Selection
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Substrate Choice: 2-Iodoaniline is preferred over 2-bromoaniline due to the weaker C-I bond, which accelerates the oxidative addition step of the palladium catalytic cycle, allowing the reaction to proceed at or near room temperature.
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Precatalyst (PdCl₂(PPh₃)₂): This stable Pd(II) complex is reduced in situ by the alkyne or the amine base to form the active, coordinatively unsaturated Pd(0) species.
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Co-catalyst (CuI): Copper(I) iodide reacts with the terminal alkyne to form a highly nucleophilic copper acetylide. This intermediate undergoes transmetalation with the Pd(II) complex orders of magnitude faster than the unactivated terminal alkyne.
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Solvent/Base (Triethylamine): Et₃N serves a dual purpose. It acts as the solvent and as the base required to deprotonate the alkyne-copper π-complex, driving the formation of the copper acetylide while neutralizing the hydroiodic acid (HI) byproduct.
Figure 1: Bimetallic Pd/Cu catalytic cycle for the synthesis of 2-(hex-1-yn-1-yl)aniline.
Step-by-Step Self-Validating Protocol
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Preparation & Degassing: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-iodoaniline (10.0 mmol) in anhydrous triethylamine (30 mL). Causality: Strict exclusion of oxygen is critical to prevent the copper-catalyzed oxidative homocoupling of 1-hexyne (Glaser coupling), which would consume the alkyne and depress yields.
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Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.2 mmol, 2 mol%) and CuI (0.4 mmol, 4 mol%). The solution will typically appear pale yellow.
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Alkyne Addition: Add 1-hexyne (12.0 mmol, 1.2 eq) dropwise via syringe over 5 minutes.
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Reaction Monitoring (Validation Checkpoint): Stir the mixture at room temperature (or mild heating to 50°C if sluggish)[4]. Checkpoint: Within 30-60 minutes, the mixture should transition to a dark brown/black suspension, indicating the precipitation of triethylammonium iodide (Et₃N·HI) and the formation of active Pd nanoparticles. TLC (Hexane:EtOAc 4:1) should confirm the disappearance of 2-iodoaniline (R_f ~0.6) and the appearance of a new UV-active spot (R_f ~0.4).
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Workup & Purification: Filter the suspension through a pad of Celite to remove the ammonium salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with saturated aqueous NH₄Cl (to sequester and remove copper salts) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield 2-(hex-1-yn-1-yl)aniline as a pale yellow oil.
Downstream Annulation: Heterocyclic Scaffolds
The true value of 2-(hex-1-yn-1-yl)aniline lies in its capacity for intramolecular cyclization, driven by the proximity of the nucleophilic nitrogen to the alkyne.
Transition-Metal Catalyzed 5-endo-dig Cyclization to 2-Butyl-1H-indole
According to Baldwin's rules for ring closure, a 5-endo-dig cyclization is generally disfavored due to the geometric constraints of achieving the required orbital overlap. However, coordination of a carbophilic π-Lewis acid (such as Au(I), Au(III), or Pd(II)) to the alkyne drastically lowers the LUMO of the π-system and alters the geometry, facilitating rapid nucleophilic attack by the amine[1][2].
Figure 2: Mechanism of the metal-catalyzed 5-endo-dig cyclization to 2-butyl-1H-indole.
Protocol for Gold-Catalyzed Indole Synthesis:
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Reaction Setup: Dissolve 2-(hex-1-yn-1-yl)aniline (1.0 mmol) in anhydrous dichloromethane (5 mL).
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Catalysis: Add a catalytic amount of AuCl (0.05 mmol, 5 mol%). Causality: Au(I) is exceptionally carbophilic, selectively activating the alkyne without coordinating strongly to the hard amine, thereby preventing catalyst poisoning[2].
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Validation Checkpoint: Stir at room temperature. The reaction is typically complete within 1-2 hours. TLC monitoring will show the conversion of the aniline to a highly fluorescent spot under 254 nm UV light, characteristic of the indole core.
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Isolation: Pass the mixture through a short silica plug to remove the gold catalyst, eluting with DCM. Evaporation yields 2-butyl-1H-indole.
Synthesis of 4-Alkyl-2(1H)-quinazolinones
Beyond indoles, 2-(hex-1-yn-1-yl)aniline can be derivatized into 1-(2-(hex-1-ynyl)phenyl)urea by reaction with isocyanates. This urea intermediate can undergo a transition-metal-catalyzed 6-endo-dig cyclization to form 4-butyl-2(1H)-quinazolinones, which are privileged pharmacophores in medicinal chemistry[1][5]. This reaction is typically driven by gold or silver catalysts (e.g., silver hexafluoroantimonate) in DMF[5].
Quantitative Data Summary
The table below summarizes the standardized reaction parameters and expected outcomes for the primary transformations involving 2-(hex-1-yn-1-yl)aniline, ensuring reproducible benchmarking for synthetic planning.
| Transformation | Starting Material | Reagents & Catalysts | Conditions | Expected Yield | Ref |
| Sonogashira Coupling | 2-Iodoaniline + 1-Hexyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N | RT to 50°C, 4-8 h, Argon | 95 - 100% | [4] |
| Indole Cyclization | 2-(Hex-1-yn-1-yl)aniline | AuCl (5 mol%) or PdCl₂ (5 mol%), DCM or EtOH | RT, 1-2 h | 85 - 95% | [2] |
| Quinazolinone Synthesis | 1-(2-(Hex-1-ynyl)phenyl)urea | AgSbF₆ / Au(I) complex, DMF | RT, 1.0 h | ~96% | [5] |
References
- Sigma-Aldrich.2-(Hex-1-Yn-1-Yl)Aniline | 116491-50-0.
- LookChem.Cas 693-02-7, 1-Hexyne (Sonogashira Coupling Data).
- Beilstein Journal of Organic Chemistry.One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines.
- Chemical Communications (RSC Publishing).Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches.
- MolAid / Tetrahedron Letters.An efficient synthesis of 4-alkyl-2(1H)-quinazolinones and 4-alkyl-2-chloroquinazolines from 1-(2-alkynylphenyl)ureas.
Sources
- 1. Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines [beilstein-journals.org]
- 3. 2-(hex-1-yn-1-yl)aniline CAS#: 116491-50-0 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 1-(2-(hex-1-ynyl)phenyl)urea - CAS号 1201632-34-9 - 摩熵化学 [molaid.com]
